molecular formula C21H21N3O2S B2767432 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE CAS No. 1029734-62-0

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B2767432
CAS No.: 1029734-62-0
M. Wt: 379.48
InChI Key: WPWBGTGJYZRTTL-UHFFFAOYSA-N
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Description

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 3,5-dimethylphenoxy group and a thioether linkage to an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of specialty chemicals or materials.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of aminopyrimidines , which are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Aminopyrimidines are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes or the binding sites of receptors, leading to changes in the conformation and function of these targets.

Biochemical Pathways

Aminopyrimidines can participate in a variety of biochemical processes, including signal transduction, enzymatic reactions, and gene regulation . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethylphenol and a suitable pyrimidine derivative.

    Thioether Formation:

    Acetamide Coupling: The final step involves coupling the thioether intermediate with o-toluidine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of ortho-tolyl.

    2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure with a meta-tolyl group instead of ortho-tolyl.

Uniqueness

The uniqueness of 2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may provide steric hindrance or electronic effects that differentiate it from its para- and meta-substituted analogs.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-8-15(2)10-17(9-14)26-20-11-21(23-13-22-20)27-12-19(25)24-18-7-5-4-6-16(18)3/h4-11,13H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWBGTGJYZRTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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